molecular formula C5H9ClO3S B6202007 3-methoxycyclobutane-1-sulfonyl chloride CAS No. 1696587-88-8

3-methoxycyclobutane-1-sulfonyl chloride

Cat. No.: B6202007
CAS No.: 1696587-88-8
M. Wt: 184.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxycyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S and a molecular weight of 184.64 g/mol . It is characterized by a cyclobutane ring substituted with a methoxy group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxycyclobutane-1-sulfonyl chloride typically involves the reaction of 3-methoxycyclobutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product . The general reaction scheme is as follows:

3-methoxycyclobutanol+chlorosulfonic acid3-methoxycyclobutane-1-sulfonyl chloride+HCl+H2O\text{3-methoxycyclobutanol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 3-methoxycyclobutanol+chlorosulfonic acid→3-methoxycyclobutane-1-sulfonyl chloride+HCl+H2​O

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow protocols to enhance efficiency and safety. These methods often use reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) to facilitate the chlorination process .

Chemical Reactions Analysis

Types of Reactions

3-methoxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For the formation of sulfonamides.

    Alcohols: For the formation of sulfonate esters.

    Thiols: For the formation of sulfonyl thiols.

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example:

    Sulfonamides: Formed with amines.

    Sulfonate Esters: Formed with alcohols.

    Sulfonyl Thiols: Formed with thiols.

Scientific Research Applications

3-methoxycyclobutane-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methoxycyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxycyclobutane-1-sulfonyl chloride is unique due to the presence of both a cyclobutane ring and a methoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and scientific research .

Properties

CAS No.

1696587-88-8

Molecular Formula

C5H9ClO3S

Molecular Weight

184.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.